molecular formula C7H6O4 B1196482 3,7-Dihydroxytropolone CAS No. 85233-29-0

3,7-Dihydroxytropolone

Katalognummer: B1196482
CAS-Nummer: 85233-29-0
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: HQLHJCFATKAUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-dihydroxytropolone is a cyclic ketone that is tropolone in which the hydrogens at positions 3 and 7 are susbstituted by hydroxy groups. It is isolated from the soil bacterium Streptomyces tropolofaciens strain K611-97. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, a triol, an alpha-hydroxy ketone and an enol. It derives from a tropolone.
This compound is a natural product found in Streptomyces cyaneofuscatus and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3,7-Dihydroxytropolone

The synthesis of 3,7-dHT has been advanced through innovative methods such as the [5+2] oxidopyrilium cycloaddition/ring-opening approach. This technique allows for the generation of structurally novel derivatives that can be evaluated for their therapeutic potential. Recent studies have successfully synthesized biosynthetic intermediates to natural products like puberulic and puberulonic acids, which are also derived from 3,7-dHT .

Antiviral Applications

This compound has shown promise in antiviral research:

  • HIV : Initial studies indicate that while some synthetic derivatives of 3,7-dHT exhibit antiviral activity against HIV, they are generally less effective than their α-hydroxytropolone counterparts. The presence of an additional hydroxyl group in 3,7-dHT may negatively impact its efficacy against HIV RNase H .
  • Hepatitis B Virus (HBV) : Compounds derived from 3,7-dHT have demonstrated selective inhibition of viral DNA synthesis in HBV assays. However, their cytotoxicity limits their therapeutic window when compared to α-hydroxytropolones .
  • Herpes Simplex Virus (HSV) : Notably, some 3,7-dHT derivatives have exhibited significant antiviral activity against HSV-1 and HSV-2. For instance, certain compounds showed EC50 values comparable to established antiviral agents like acyclovir .

Antimicrobial Activity

Research has highlighted the strong antimicrobial properties of 3,7-dHT against various pathogens. In particular:

  • Streptomyces : Studies have identified that 3,7-dHT possesses potent antimicrobial activity against Streptomyces species, suggesting its potential as a natural antibiotic .
  • Phytopathogens : The compound has been shown to exhibit anti-phytopathogenic effects in certain bacterial strains associated with plant diseases. This opens avenues for its application in agricultural biotechnology as a biopesticide .

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines:

  • Melanoma : In vitro studies have indicated that certain 3,7-dHT derivatives can inhibit the proliferation of B16 melanoma cells more effectively than traditional chemotherapeutic agents like mitomycin C .
  • Breast Cancer : Compounds derived from this class have shown significant cytotoxicity against MCF-7 human breast cancer cells. These findings suggest that further development could lead to new cancer therapies based on 3,7-dHT .

Case Studies and Findings

The following table summarizes key findings from recent studies on the applications of this compound:

ApplicationStudy ReferenceKey Findings
Antiviral (HIV) Weaker inhibitors compared to α-hydroxytropolones; additional hydroxyl group may hinder efficacy.
Antiviral (HBV) Selective inhibition of viral DNA synthesis; high cytotoxicity limits therapeutic window.
Antiviral (HSV) Significant inhibition of HSV-1 and HSV-2; comparable efficacy to acyclovir.
Antimicrobial Strong activity against Streptomyces; potential as a natural antibiotic.
Anticancer (Melanoma) Greater potency than mitomycin C against B16 melanoma cells.
Anticancer (Breast) Significant cytotoxicity against MCF-7 cells; potential for new cancer therapies.

Eigenschaften

CAS-Nummer

85233-29-0

Molekularformel

C7H6O4

Molekulargewicht

154.12 g/mol

IUPAC-Name

2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11)

InChI-Schlüssel

HQLHJCFATKAUSO-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

Kanonische SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

Synonyme

3,7-dihydroxytropolone
BMY 28438
BMY-28438

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A loopful of Streptomyces tropolofaciens No. K611-97, taken from a mature slant culture was inoculated into 500-ml Erlenmeyer flask containing 100 ml of a seed medium consisted of 3% soybean meal, 2% corn starch, 0.33% MgSO4.7H2O and 1% CaCO3, the pH being adjusted to 7.0 before sterilization. The flask was then incubated at 28° C. for 4 days on a rotary shaker (200 rpm) and 5 ml of the growth was transferred into 500-ml Erlenmeyer flask containing 100 ml of a fermentation medium having the same composition as the seed medium. The fermentation was carried out at 28° C. for 6 days on a rotary shaker. The antibiotic production was monitored by the paper-disc agar diffusion method against Cryptococcus neoformans IAM 4514 as a test organism. For a large scale production, the fermentation studies were carried out in stainless-steel fermentors. The culture was prepared in twenty 500-ml Erlenmeyer flasks incubated at 32° C. for 4 days on the rotary shaker. The resultant culture was transferred into a 200-liter tank fermentor containing 120 liters of a production medium. The seed and production media consisted of 3% soybean meal, 3% glucose, 0.5% Pharmamedia, 0.1% yeast extract and 0.3% CaCO3. Tank fermentation was carried out at 28° C. with stirring at 250 rpm and aeration at 120 liter/min. The production reached a maximum after 115 hours fermentation.
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MgSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
twenty
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dihydroxytropolone
Reactant of Route 2
3,7-Dihydroxytropolone
Reactant of Route 3
3,7-Dihydroxytropolone
Reactant of Route 4
3,7-Dihydroxytropolone
Reactant of Route 5
3,7-Dihydroxytropolone
Reactant of Route 6
3,7-Dihydroxytropolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.